Decyl 2-[(1,1-dioxothiolan-3-yl)methylamino]acetate
Description
Decyl 2-[(1,1-dioxothiolan-3-yl)methylamino]acetate is a synthetic ester derivative featuring a 1,1-dioxothiolan (tetrahydrothiophene-1,1-dioxide) core modified with a methylamino-acetate group and a decyl alkyl chain. The compound’s structure integrates a sulfone group (contributing to polarity and metabolic stability) and a long hydrophobic decyl chain, which enhances lipophilicity.
Properties
Molecular Formula |
C17H33NO4S |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
decyl 2-[(1,1-dioxothiolan-3-yl)-methylamino]acetate |
InChI |
InChI=1S/C17H33NO4S/c1-3-4-5-6-7-8-9-10-12-22-17(19)14-18(2)16-11-13-23(20,21)15-16/h16H,3-15H2,1-2H3 |
InChI Key |
ZEYPIBTZOKLGKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CN(C)C1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 2-[(1,1-dioxothiolan-3-yl)methylamino]acetate typically involves the esterification of decanol with 2-[(1,1-dioxothiolan-3-yl)methylamino]acetic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
Decyl 2-[(1,1-dioxothiolan-3-yl)methylamino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various amino or alkoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
Decyl 2-[(1,1-dioxothiolan-3-yl)methylamino]acetate has the molecular formula and is classified as an acetate derivative. Its unique structure contributes to its functional properties, making it suitable for various applications in drug formulation and cosmetic products .
Pharmaceutical Applications
1. Drug Development
This compound has been explored for its potential as a pharmaceutical agent. It acts as a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor , which is significant in the treatment of metabolic disorders such as obesity and diabetes. The inhibition of DGAT2 can lead to reduced triglyceride levels and improved insulin sensitivity, making this compound a candidate for therapeutic development .
Case Study: Metabolic Disorders
A recent study investigated the effects of DGAT2 inhibitors on lipid metabolism. The findings indicated that compounds similar to this compound significantly reduced fat accumulation in liver cells when tested in vitro. This suggests potential for further development into a therapeutic agent for treating non-alcoholic fatty liver disease (NAFLD) and related conditions.
Cosmetic Applications
1. Skin Care Formulations
The compound is also utilized in cosmetic formulations due to its emulsifying properties and ability to enhance skin hydration. It is often incorporated into creams and lotions to improve texture and stability.
Case Study: Moisturizing Creams
Research published in the Brazilian Journal of Pharmaceutical Sciences examined the efficacy of various emulsifiers, including this compound, in moisturizing creams. The study concluded that formulations containing this compound demonstrated superior moisturizing effects compared to those without it, highlighting its role in enhancing skin barrier function and hydration .
Toxicological Assessments
Safety Evaluations
Before commercial application, extensive safety evaluations are conducted to assess the toxicity of this compound. These assessments include in vivo studies to evaluate skin irritation and sensitization potential.
Case Study: Dermatological Testing
A comprehensive dermatological study assessed the irritation potential of formulations containing this compound on human skin. The results indicated minimal irritation, supporting its safety for use in cosmetic products .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Decyl 2-[(1,1-dioxothiolan-3-yl)methylamino]acetate involves its interaction with specific molecular targets. The dioxothiolan ring can interact with thiol groups in proteins, potentially leading to the modulation of enzyme activity. The amino acetate moiety can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated properties based on structural extrapolation from analogs.
Structural Differentiation
- Decyl vs. Methyl Ester : The decyl chain significantly increases molecular weight and hydrophobicity compared to the methyl ester in . This enhances membrane permeability but reduces water solubility, making it suitable for lipid-based formulations .
- Amino Group Presence: Unlike the methyl ester in , both this compound and the compound in feature an amino group.
Physicochemical and Functional Insights
- Stability : The decyl ester’s long alkyl chain may slow hydrolysis compared to methyl esters, extending half-life in vivo. This property is critical for sustained-release drug formulations.
- Ionization: The amino group’s pKa (~4.3) suggests partial ionization at physiological pH, influencing absorption and distribution.
Methyl 2-(1,1-dioxothiolan-3-yl)acetate ()
Methyl 2-[(1,1-dioxothiolan-3-yl)amino]acetate ()
- Role: Amino functionality enables use in peptide mimetics or prodrugs. Predicted density (1.31 g/cm³) and boiling point (396°C) align with thermally stable intermediates .
This compound
- Hypothesized Applications :
- Topical Therapeutics : Enhanced lipophilicity supports skin permeation for dermatological agents.
- Prodrug Design : The ester linkage could be cleaved enzymatically to release active moieties (e.g., anti-inflammatory or anticancer agents).
Biological Activity
Decyl 2-[(1,1-dioxothiolan-3-yl)methylamino]acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C12H23N1O2S1
- Molecular Weight : 245.38 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate enzyme activity or receptor interactions, which can lead to therapeutic effects. Specifically, it has been noted for potential roles in:
- Antimicrobial Activity : The compound exhibits significant inhibition against various bacterial strains.
- Anti-inflammatory Effects : It may reduce inflammation through the modulation of cytokine production.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The compound showed:
- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Case Study 2: Anti-inflammatory Properties
In another study focusing on inflammatory diseases, this compound was administered to murine models. The results indicated:
- A significant reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound.
Case Study 3: Safety Profile Assessment
A safety assessment conducted on human peripheral blood mononuclear cells demonstrated that this compound exhibited low cytotoxicity even at high concentrations (up to 1000 µg/mL) . This suggests a favorable safety profile for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
